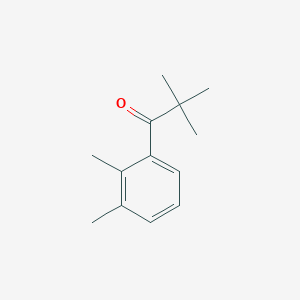
1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including 1-(2,3-Dimethylphenyl)piperazine, often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications.Molecular Structure Analysis
Piperazine-based molecules, including 1-(2,3-Dimethylphenyl)piperazine, exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring.Chemical Reactions Analysis
The chemical reactivity and properties of 1-(2,3-Dimethylphenyl)piperazine and similar compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications.Physical And Chemical Properties Analysis
The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy.Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- The compounds [Mn(L1)(N3)]·H2O and [Mn(L2)(N3)], which incorporate a structure similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, have been studied for their synthesis, structures, and magnetic properties. These compounds exhibit antiferromagnetic interactions and spin canting at low temperatures, highlighting their potential in magnetic studies (Song et al., 2014).
Molecular Complex Formation
- Research on molecular complexes involving compounds related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol, has been conducted. These studies are crucial for understanding molecular interactions and crystal structures (Toda, Tanaka, & Mak, 1985).
Fragrance Material Analysis
- A detailed toxicologic and dermatologic review of a similar fragrance ingredient, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, provides insights into the physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data of related compounds. This information is crucial for fragrance material safety assessments (Scognamiglio, Letizia, & Api, 2013).
Luminescence Sensing Applications
- The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. Such applications are significant in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Crystallography and Chemical Reactions
- Studies on the crystallography and chemical reactions of compounds similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1-aryl-2,2-dimethylpropane-1,3-diols, contribute to our understanding of chemical structures and reaction mechanisms. These insights are valuable in synthetic chemistry and material science (Hu & Kellogg, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZRNXUGXYDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611198 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
898766-21-7 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

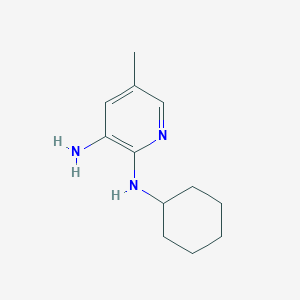
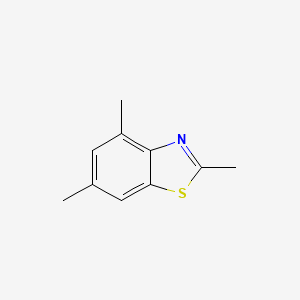
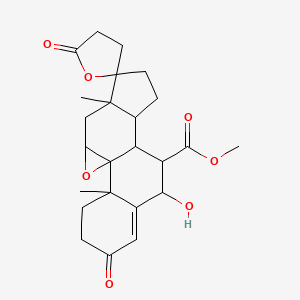
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
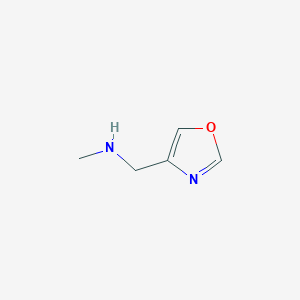
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

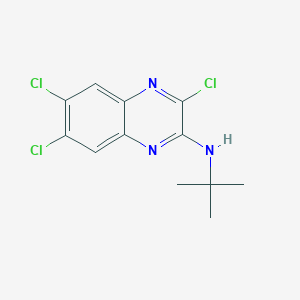

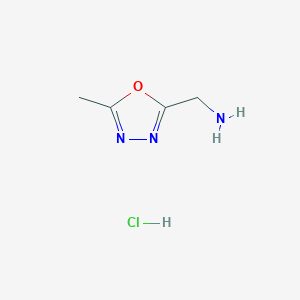
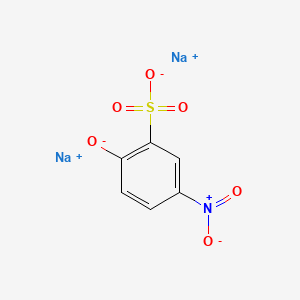
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)